2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-
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Overview
Description
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-: is a complex organic compound that belongs to the class of furobenzopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, which includes a furobenzopyran core with specific methyl and methylpropyl substitutions, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- typically involves multi-step organic reactions. One common approach is the acid-catalyzed tandem reaction, which includes the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols.
Reaction Conditions: The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions.
Reaction Mechanism: The tandem reaction proceeds via a Friedel–Crafts-type alkylation followed by a cyclization sequence to form the furobenzopyran core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furobenzopyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antibacterial, and anti-inflammatory properties.
Pharmacology: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The unique structural properties of the compound make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2H-Furo[2,3-c]pyran-2-one: A structurally related compound with similar biological activities.
4H-Chromen-4-one: Another related compound with a chromenone core, known for its diverse pharmacological properties.
Uniqueness
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)- is unique due to its specific substitutions at the 4 and 8 positions, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
2H-Furo[2,3-h]-1-benzopyran-2-one, 4-methyl-8-(1-methylpropyl)-, commonly known as Columbianetin, is a furanocoumarin compound notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic properties, particularly in anti-inflammatory and antioxidant applications.
Chemical Structure and Properties
The molecular formula of Columbianetin is C14H14O4 with a molecular weight of approximately 246.26 g/mol. Its structure features a fused benzopyran and furan ring system, contributing to its unique chemical reactivity and biological properties. The presence of functional groups in its structure enhances its interaction with biological targets.
Biological Activities
1. Anti-inflammatory Properties
Research indicates that Columbianetin exhibits significant anti-inflammatory activity. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). For instance, a study demonstrated that Columbianetin effectively reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases like arthritis and asthma.
2. Antioxidant Activity
Columbianetin also possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and various diseases linked to oxidative stress, including cancer and neurodegenerative disorders. The compound's ability to enhance the activity of endogenous antioxidant enzymes further supports its role as an antioxidant agent.
3. Antimicrobial Effects
Several studies have reported the antimicrobial activity of Columbianetin against various pathogens. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungal species. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
Case Studies
A notable case study involved the evaluation of Columbianetin's effects on human cancer cell lines. In vitro experiments revealed that the compound inhibited cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that Columbianetin may have potential as an adjunct therapy in cancer treatment .
Comparative Analysis
To better understand the biological activity of Columbianetin, a comparison with structurally similar compounds was conducted:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Columbianetin | C14H14O4 | Exhibits strong anti-inflammatory and antioxidant properties |
Oroselone | C14H12O3 | Lacks methyl propyl substitution; different activity profile |
Angelicin | C13H10O3 | No methyl propyl group; lower lipophilicity |
Columbianetin's specific methyl propyl substitution enhances its lipophilicity and potentially increases its bioavailability compared to other similar compounds like Oroselone or Angelicin .
Synthesis Methods
Columbianetin can be synthesized through several methods including:
- Condensation Reactions: Utilizing furan derivatives with appropriate benzopyran precursors.
- Biocatalytic Methods: Employing enzymes to facilitate the formation of the furanocoumarin structure under mild conditions.
These synthesis routes allow for modifications that can tailor the compound's properties for specific therapeutic applications .
Properties
CAS No. |
838841-34-2 |
---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
8-butan-2-yl-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C16H16O3/c1-4-9(2)14-8-12-13(18-14)6-5-11-10(3)7-15(17)19-16(11)12/h5-9H,4H2,1-3H3 |
InChI Key |
VZOQPXINMPHLTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC2=C(O1)C=CC3=C2OC(=O)C=C3C |
Origin of Product |
United States |
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